An In-depth Technical Guide to Calcium Chromate Dihydrate: Synthesis, Properties, and Toxicological Profile
An In-depth Technical Guide to Calcium Chromate Dihydrate: Synthesis, Properties, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of calcium chromate (B82759) dihydrate (CaCrO₄·2H₂O), a compound of significant industrial importance but also of considerable toxicological concern. This document details its synthesis, core physicochemical properties, and the cellular mechanisms underlying its toxicity, providing essential information for professionals in research and development.
Physicochemical Properties
Calcium chromate dihydrate is a bright yellow crystalline powder.[1][2] As a compound containing hexavalent chromium, it is a strong oxidizing agent and is classified as a human carcinogen.[1] The dihydrate form is the most commonly encountered, which loses its two water molecules upon heating to 200°C (392°F) to form the anhydrous salt.[1][2]
Quantitative Data Summary
The key physical and chemical properties of calcium chromate and its dihydrate form are summarized in the table below for easy reference and comparison.
| Property | Calcium Chromate Dihydrate (CaCrO₄·2H₂O) | Anhydrous Calcium Chromate (CaCrO₄) |
| CAS Number | 8012-75-7, 10060-08-9 | 13765-19-0 |
| Molecular Formula | CaCrH₄O₆ | CaCrO₄ |
| Molar Mass | 192.10 g/mol | 156.07 g/mol |
| Appearance | Bright yellow crystalline powder | Bright yellow powder |
| Crystal System | Orthorhombic | Tetragonal |
| Lattice Parameters | a, b, c ≠; α=β=γ=90° (Specific data requires consulting original 1932 literature) | a = 7.25 Å, c = 6.34 Å; α=β=γ=90° |
| Density | ~3.12 g/cm³ | 3.12 g/cm³ |
| Dehydration Temp. | 200 °C (Loses 2H₂O) | N/A |
| Solubility in Water | 16.3 g/100 mL (20 °C) 18.2 g/100 mL (40 °C) | 4.5 g/100 mL (0 °C) 2.25 g/100 mL (20 °C) |
| Solubility in Alcohol | Practically insoluble | Practically insoluble |
Note: The primary crystallographic data for Calcium Chromate Dihydrate originates from a 1932 publication by J.H. Clouse. While it identifies the crystal system as orthorhombic, the specific lattice parameters are not available in modern searchable databases and require consultation of the original article.[3][4]
Synthesis of Calcium Chromate Dihydrate
Calcium chromate dihydrate is typically synthesized via aqueous precipitation reactions. Two common laboratory-scale methods are detailed below.
Experimental Protocol 1: Metathesis Reaction
This is the most common and straightforward method for producing calcium chromate dihydrate, involving the reaction between aqueous solutions of a soluble calcium salt and a soluble chromate salt.[1]
Reaction: Na₂CrO₄(aq) + CaCl₂(aq) → CaCrO₄·2H₂O(s) + 2NaCl(aq)
Methodology:
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Reagent Preparation:
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Prepare a 1.0 M solution of sodium chromate (Na₂CrO₄) by dissolving 161.97 g in 1 L of deionized water.
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Prepare a 1.0 M solution of calcium chloride (CaCl₂) by dissolving 110.98 g in 1 L of deionized water.
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Precipitation:
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In a beaker equipped with a magnetic stirrer, slowly add the 1.0 M calcium chloride solution dropwise to the stirring 1.0 M sodium chromate solution at room temperature.
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A bright yellow precipitate of calcium chromate dihydrate will form immediately.
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Digestion & Filtration:
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Continue stirring the slurry for 1-2 hours to allow the precipitate to digest, which can improve filterability. The final pH of the slurry should be maintained between 6.5 and 7.0.
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Collect the precipitate by vacuum filtration using a Büchner funnel.
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Washing & Drying:
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Wash the filter cake with several portions of deionized water to remove the soluble sodium chloride byproduct.
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Continue washing until a silver nitrate (B79036) test on the filtrate shows no presence of chloride ions.
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Dry the bright yellow solid in a drying oven at a temperature below 100°C to prevent premature dehydration. The theoretical yield is quantitative.
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Experimental Protocol 2: Ammonium (B1175870) Chromate & Calcium Hydroxide (B78521) Reaction
This method, adapted from patent literature, is suitable for producing high-purity calcium chromate and avoids carbonate impurities.
Reactions:
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2CrO₃ + 2NH₄OH → (NH₄)₂Cr₂O₇ + H₂O (followed by conversion to chromate)
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(NH₄)₂CrO₄(aq) + Ca(OH)₂(aq) → CaCrO₄(s) + 2NH₃(g) + 2H₂O(l)
Methodology:
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Ammonium Chromate Formation:
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Dissolve 141 g (1.41 moles) of chromium trioxide (CrO₃) in 120 mL of water in a reaction vessel.
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Slowly add 185 mL of ammonium hydroxide solution (containing 2.81 moles of ammonia) to the chromium trioxide solution. Maintain the temperature at approximately 65-75°C during the addition until a pH of about 7 is reached.
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Calcium Hydroxide Slurry:
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Prepare a fresh slurry of calcium hydroxide by slaking 79 g (1.41 moles) of calcium oxide (CaO) in 300 mL of water.
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Precipitation:
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Add the calcium hydroxide slurry to the warm ammonium chromate solution. A yellow precipitate will form immediately.
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Maintain the reaction temperature between 65°C and 70°C. The reaction is driven to completion by the evolution of ammonia (B1221849) gas.
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Continue the reaction until the pH of the slurry reaches 10-11 to ensure complete precipitation.
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Digestion, Filtration & Drying:
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Digest the precipitate by maintaining the temperature and stirring for one hour.
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Filter the product using vacuum filtration and wash thoroughly with deionized water.
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Dry the product in an oven at 110°C. The expected purity is ≥96%.
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Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of calcium chromate dihydrate via the metathesis reaction.
Toxicological Profile and Cellular Signaling
The significant health risks associated with calcium chromate are due to the presence of hexavalent chromium [Cr(VI)]. Understanding its mechanism of toxicity is critical for safety and is a key consideration for drug development professionals, particularly concerning manufacturing safety and the assessment of potential impurities. Cr(VI) is a potent carcinogen, and its toxicity is mediated by its intracellular reduction.
Mechanism of Carcinogenicity
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Cellular Uptake: The chromate anion (CrO₄²⁻) is structurally similar to the sulfate (B86663) (SO₄²⁻) and phosphate (B84403) (PO₄³⁻) anions. This mimicry allows it to be actively transported into cells through non-specific anion transport channels.
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Intracellular Reduction & Oxidative Stress: Once inside the cell, Cr(VI) undergoes a multi-step reduction to the more stable trivalent state, Cr(III). This reduction is carried out by cellular reductants like ascorbate (B8700270) (Vitamin C) and glutathione (B108866) (GSH). This process generates reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals, as well as highly reactive Cr(V) and Cr(IV) intermediates. The resulting surge in ROS leads to significant oxidative stress, damaging lipids, proteins, and DNA.
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DNA Damage: The ultimate product, Cr(III), along with the reactive intermediates, can directly damage genetic material. Cr(III) is known to form stable coordination complexes with DNA, leading to the formation of Cr-DNA adducts and DNA-protein crosslinks. This, combined with the oxidative damage from ROS, results in DNA strand breaks (both single and double-strand).
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Genomic Instability & Carcinogenesis: The extensive DNA damage overwhelms cellular repair mechanisms. Unrepaired or misrepaired DNA leads to mutations, chromosomal aberrations, and genomic instability, which are hallmarks of carcinogenesis.
Signaling Pathway Diagram
The following diagram visualizes the key events in the cellular toxicity pathway of hexavalent chromium.
Conclusion
Calcium chromate dihydrate is a compound with well-defined synthesis routes and physicochemical properties. Its primary significance to the scientific and pharmaceutical community lies in its high toxicity. The detailed mechanism, involving cellular uptake, intracellular reduction, oxidative stress, and extensive DNA damage, underscores the severe carcinogenic hazard posed by all hexavalent chromium compounds. Professionals in all related fields must adhere to strict safety protocols when handling this material to mitigate the risk of exposure and environmental contamination.
